molecular formula C21H20N4O2S B2790334 N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide CAS No. 1021075-36-4

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide

Cat. No.: B2790334
CAS No.: 1021075-36-4
M. Wt: 392.48
InChI Key: XONMQIVJLQRBFN-UHFFFAOYSA-N
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Description

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide is a novel compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a benzamide group and a phenethylaminoethylthio moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thioether Linkage: The thioether linkage is introduced by reacting the pyridazine derivative with a thiol compound in the presence of a suitable catalyst.

    Attachment of the Phenethylamino Group: The phenethylamino group is attached through nucleophilic substitution reactions, often using phenethylamine and an appropriate leaving group.

    Formation of the Benzamide Group: The final step involves the acylation of the pyridazine derivative with benzoyl chloride or a similar reagent to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate solvent and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Mechanism of Action

The mechanism of action of N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Signal Transduction: Influencing signal transduction pathways that regulate cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)benzamide can be compared with other similar compounds, such as:

    N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)propionamide: Similar structure but with a propionamide group instead of a benzamide group.

    N-(6-((2-oxo-2-(phenethylamino)ethyl)thio)pyridazin-3-yl)acetamide: Similar structure but with an acetamide group instead of a benzamide group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

N-[6-[2-oxo-2-(2-phenylethylamino)ethyl]sulfanylpyridazin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O2S/c26-19(22-14-13-16-7-3-1-4-8-16)15-28-20-12-11-18(24-25-20)23-21(27)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,26)(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XONMQIVJLQRBFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN=C(C=C2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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